Cas no 24677-78-9 (2,3-Dihydroxybenzaldehyde)

2,3-Dihydroxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,3-Dihydroxybenzaldehyde
- 2,3-DICHLORO-4-{2-[4-(ETHOXYCARBONYL)PHENYL]HYDRAZONO}BUT-2-ENOIC ACID
- 2,3-dihydroxy-1-formylbenzene
- 2,3-dihydroxy-benzaldehyde
- 2,3-dihydroxyphenyaldehyde
- 2,3-hydroxybenzaldehyde
- 23A
- 3-hydroxysalicylaldehyde
- 3-hydroxysalicylic aldehyde
- Benzaldehyde,2,3-dihydroxy
- di-hydroxybenzaldehyde
- o-Pyrocatechualdehyde
- Benzaldehyde, 2,3-dihydroxy-
- 5,6-Dihydroxybenzaldehyde
- Benzaldehyde, dihydroxy-
- GP9HDE43LE
- IXWOUPGDGMCKGT-UHFFFAOYSA-N
- dihydroxybenzaldehyde
- PubChem6561
- 2,3-dihydroxy benzaldehyde
- 3-Formyl-1,2-benzenediol
- KSC205M4D
- DTXSID90179411
- 24677-78-9
- MFCD00003324
- 1,2-Dihydroxy-3-formylbenzene
- 2,3-Dihydroxybenzaldehyde, 99%
- NSC-146456
- SY030837
- NSC146456
- FT-0656682
- 2,3-Dihydroxybenzaldehyde, 98%
- CS-W007479
- UNII-GP9HDE43LE
- Q27104753
- AC-24170
- EINECS 246-398-1
- A817431
- SCHEMBL36440
- NSC 146456
- BCP25752
- AS-14413
- D1478
- CHEMBL491995
- 2,3-Dihydroxybenzaldehyde, 97%
- W-107289
- CHEBI:50197
- AE-641/30608014
- EN300-17250
- o-Pyrocatechualdehyde;Benzaldehyde, 2,3-dihydroxy-
- BDBM111044
- InChI=1/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10
- DIHYDROXYBENZALDEHYDE, 2,3-
- NS00027714
- AKOS000119466
- US8614253, .3-75
- Z56899185
- FT-0609668
- 2,3-Dihydroxybenzaldehyde,98%
- STK902088
- BBL000528
- DTXCID20101902
-
- MDL: MFCD00003324
- インチ: 1S/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10H
- InChIKey: IXWOUPGDGMCKGT-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C(=C([H])C([H])=C([H])C=1C([H])=O)O[H]
- BRN: 2041781
計算された属性
- せいみつぶんしりょう: 138.03200
- どういたいしつりょう: 138.032
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 13
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 57.5
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1,542g/cm
- ゆうかいてん: 105.0 to 109.0 deg-C
- ふってん: 120°C/16mmHg(lit.)
- フラッシュポイント: 113.2±18.3 °C
- 屈折率: 1.4600 (estimate)
- ようかいど: 95% ethanol: soluble50mg/mL, clear, colorless to greenish-yellow
- PSA: 57.53000
- LogP: 0.91030
- ようかいせい: 未確定
- かんど: Air Sensitive
2,3-Dihydroxybenzaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
- 福カードFコード:10-23
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
2,3-Dihydroxybenzaldehyde 税関データ
- 税関コード:29124900
- 税関データ:
中国税関コード:
29124900
2,3-Dihydroxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1042467-100g |
Benzaldehyde, 2,3-dihydroxy- |
24677-78-9 | 97+% | 100g |
$170 | 2024-06-07 | |
Apollo Scientific | OR51920-100g |
2,3-Dihydroxybenzaldehyde |
24677-78-9 | 98+% | 100g |
£174.00 | 2025-02-20 | |
Ambeed | A209187-10g |
2,3-Dihydroxybenzaldehyde |
24677-78-9 | 97% | 10g |
$14.0 | 2025-02-26 | |
Ambeed | A209187-100g |
2,3-Dihydroxybenzaldehyde |
24677-78-9 | 97% | 100g |
$123.0 | 2025-02-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011255-100g |
2,3-Dihydroxybenzaldehyde |
24677-78-9 | 97% | 100g |
¥1231 | 2024-05-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011255-25g |
2,3-Dihydroxybenzaldehyde |
24677-78-9 | 97% | 25g |
¥308 | 2024-05-24 | |
Fluorochem | 091514-10g |
2,3-Dihydroxybenzaldehyde |
24677-78-9 | 95% | 10g |
£29.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122910-5g |
2,3-Dihydroxybenzaldehyde |
24677-78-9 | 97% | 5g |
¥77.90 | 2023-09-03 | |
Alichem | A019144003-500g |
2,3-Dihydroxybenzaldehyde |
24677-78-9 | 97% | 500g |
$840.00 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D014B-100g |
2,3-Dihydroxybenzaldehyde |
24677-78-9 | 98% | 100g |
¥1362.0 | 2022-06-10 |
2,3-Dihydroxybenzaldehyde 合成方法
ごうせいかいろ 1
2,3-Dihydroxybenzaldehyde Raw materials
2,3-Dihydroxybenzaldehyde Preparation Products
- Anisole (100-66-3)
- 4-Ethylguaiacol (2785-89-9)
- 2-Hydroxybenzaldehyde (90-02-8)
- Vanillin (121-33-5)
- Coumaran (496-16-2)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 3-Methylcatechol (488-17-5)
- 2,4,5-trimethylphenol (496-78-6)
- Syringaldehyde (134-96-3)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- 4-Methylcatechol (452-86-8)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- 2,3,5-Trimethyphenol (697-82-5)
- 4-Ethylresorcinol (2896-60-8)
- Methyl Paraben (99-76-3)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- 3-Ethylphenol (620-17-7)
- 2,4,6-Trimethylphenol (527-60-6)
- Benzaldehyde (100-52-7)
2,3-Dihydroxybenzaldehyde サプライヤー
2,3-Dihydroxybenzaldehyde 関連文献
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Bing-Fan Long,Yun-Lan Li,Zhong-Hong Zhu,Hai-Ling Wang,Fu-Pei Liang,Hua-Hong Zou Dalton Trans. 2022 51 17040
-
Wen-Min Wang,Zhi-Lei Wu,Jian-Zhong Cui Dalton Trans. 2021 50 12931
-
Thomas H. Do,Seth N. Brown Dalton Trans. 2019 48 11565
-
Jing Li,Suan Shi,Sushil Adhikari,Maobing Tu RSC Adv. 2017 7 1241
-
Chencheng Dai,Lynne P. Crawford,Peng Song,Adrian C. Fisher,Nathan S. Lawrence RSC Adv. 2015 5 104048
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Marta Martínez Belmonte,Eduardo C. Escudero-Adán,Eddy Martin,Arjan W. Kleij Dalton Trans. 2012 41 5193
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Ana M. García-Deibe,Cristina Portela-García,Matilde Fondo,Jesús Sanmartín-Matalobos RSC Adv. 2015 5 58327
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8. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573
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Markus Albrecht,Irene Latorre,Gent Mehmeti,Konstantin Hengst,Iris M. Oppel Dalton Trans. 2011 40 12067
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Nicola Kielland,Eduardo C. Escudero-Adán,Marta Martínez Belmonte,Arjan W. Kleij Dalton Trans. 2013 42 1427
2,3-Dihydroxybenzaldehydeに関する追加情報
2,3-Dihydroxybenzaldehyde: A Comprehensive Overview
2,3-Dihydroxybenzaldehyde, also known by its CAS number 24677-78-9, is a compound of significant interest in various scientific and industrial domains. This compound, with the molecular formula C8H6O3, belongs to the class of aromatic aldehydes and is characterized by its unique chemical structure. The molecule features a benzene ring with two hydroxyl groups (-OH) at the 2 and 3 positions and an aldehyde group (-CHO) at the 1 position. This arrangement imparts distinctive chemical properties that make it valuable in numerous applications.
The synthesis of 2,3-Dihydroxybenzaldehyde has been explored through various methods, including oxidation of its corresponding alcohol derivatives and direct synthesis from benzene derivatives. Recent advancements in green chemistry have led to more efficient and environmentally friendly synthesis routes. For instance, researchers have employed catalytic oxidation using metal-based catalysts under mild conditions to produce this compound in high yields. These methods not only reduce the environmental footprint but also enhance the scalability of production processes.
The physical and chemical properties of 2,3-Dihydroxybenzaldehyde are well-documented. It exists as a crystalline solid with a melting point of approximately 160°C and a boiling point around 180°C under standard atmospheric pressure. The compound is sparingly soluble in water but dissolves readily in organic solvents such as ethanol and acetone. Its UV-Vis spectrum exhibits strong absorption bands due to the conjugated system formed by the benzene ring and the aldehyde group, making it useful in photoredox reactions.
In terms of applications, 2,3-Dihydroxybenzaldehyde has found utility in several fields. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Recent studies have highlighted its role in the development of antioxidants and anti-inflammatory agents due to its ability to scavenge free radicals and modulate inflammatory pathways. Additionally, it has been explored as a precursor for synthesizing metal-organic frameworks (MOFs) and other advanced materials.
The chemical reactivity of 2,3-Dihydroxybenzaldehyde is another area of extensive research. Its aldehyde group makes it highly reactive towards nucleophilic addition reactions, while the hydroxyl groups at positions 2 and 3 introduce steric hindrance and electronic effects that influence reaction outcomes. For example, recent investigations have demonstrated its ability to undergo selective oxidation to form dihydroxybenzoic acid derivatives under specific conditions. These derivatives exhibit enhanced bioavailability and pharmacological activity compared to their parent compounds.
In conclusion, 2,3-Dihydroxybenzaldehyde, with its unique structure and versatile properties, continues to be a focal point in scientific research and industrial applications. Ongoing studies aim to unlock its full potential by exploring novel synthesis methods, expanding its application scope, and understanding its fundamental chemical behavior better. As advancements in chemistry continue to unfold, this compound is poised to play an even more significant role in shaping future innovations across diverse disciplines.
24677-78-9 (2,3-Dihydroxybenzaldehyde) 関連製品
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- 1194-98-5(2,5-Dihydroxybenzaldehyde)
- 95-01-2(2,4-Dihydroxybenzaldehyde)
- 387-46-2(2,6-Dihydroxybenzaldehyde)
- 57295-30-4(3-Hydroxy-4-methylbenzaldehyde)
- 2144-08-3(2,3,4-Trihydroxybenzaldehyde)
- 2233-18-3(3,5-Dimethyl-4-hydroxybenzaldehyde)
- 487-70-7(2,4,6-Trihydroxybenzaldehyde)
- 6248-20-0(4-Formyl-2-methylresorcinol)
- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)

